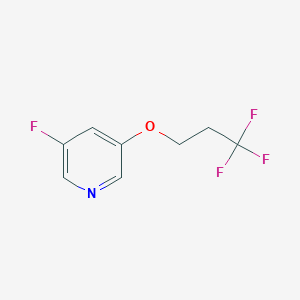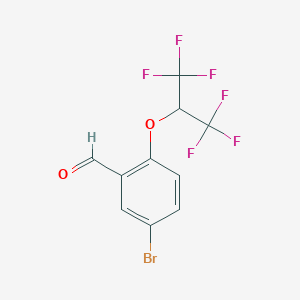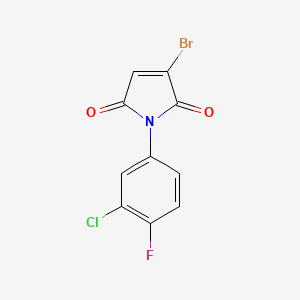
3-溴-1-(3-氯-4-氟苯基)-1H-吡咯-2,5-二酮
描述
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, also known as “3-Bromo-1-FCP”, is a brominated organic compound that finds its application in various scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways and is known for its stability and low toxicity.
科学研究应用
Luminescent Polymer Development
含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,类似于3-溴-1-(3-氯-4-氟苯基)-1H-吡咯-2,5-二酮,已经合成并表征其强荧光和高量子产率。由于这些聚合物在常见有机溶剂中溶解并具有独特的光学和电化学性质,它们在电子应用中具有很大的潜力 (Zhang & Tieke, 2008)。
光致发光共轭聚合物
包含二酮吡咯吡咯烯(DPP)单元的π-共轭聚合物,类似于3-溴-1-(3-氯-4-氟苯基)-1H-吡咯-2,5-二酮,已经被研究。这些聚合物表现出强烈的光致发光,适用于电子应用,因为它们具有良好的溶解性并可加工成薄膜 (Beyerlein & Tieke, 2000)。
甘醇酸氧化酶抑制剂
与3-溴-1-(3-氯-4-氟苯基)-1H-吡咯-2,5-二酮结构相关的3-羟基-1H-吡咯-2,5-二酮衍生物已被研究作为甘醇酸氧化酶(GAO)的抑制剂。这些化合物显示出对GAO的强有力、竞争性抑制,表明在生物医学研究中具有潜在应用 (Rooney et al., 1983)。
光致发光聚合物的合成
已经对含有isoDPP单元的聚合物进行了研究,这些单元与3-溴-1-(3-氯-4-氟苯基)-1H-吡咯-2,5-二酮结构相关。这些聚合物颜色深,溶解于常见有机溶剂中,并具有适用于光电子器件的性质 (Welterlich, Charov, & Tieke, 2012)。
属性
IUPAC Name |
3-bromo-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClFNO2/c11-6-4-9(15)14(10(6)16)5-1-2-8(13)7(12)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWONDMQCIIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




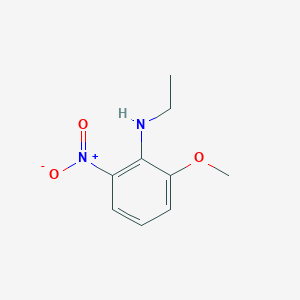
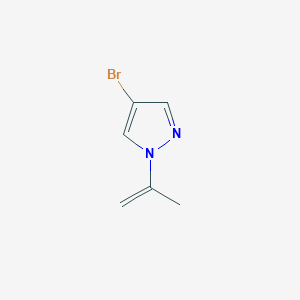
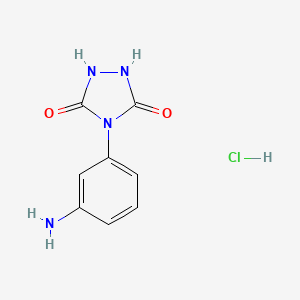
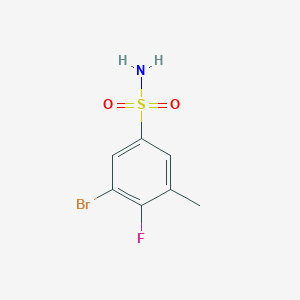
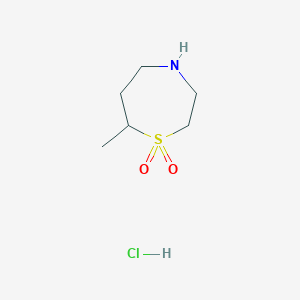
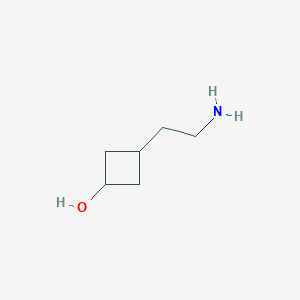
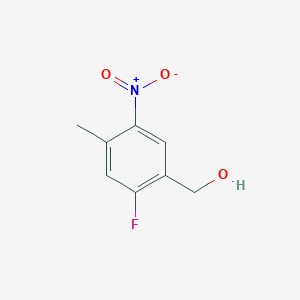
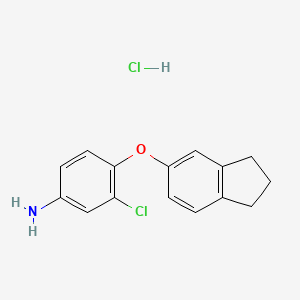
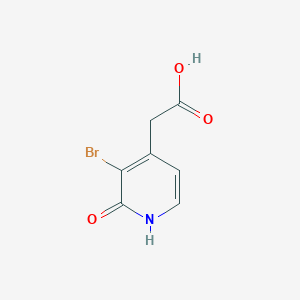
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
